molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2887087
CAS No.: 956508-54-6
M. Wt: 306.365
InChI Key: NISVQGJFHYVQSN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₉H₁₈N₂O₂ (molecular weight: 306.36 g/mol). The compound features:

  • A pyrazole ring substituted at position 3 with a 4-methylphenyl group.
  • A benzyl group at position 1, where the benzyl moiety is further substituted with a 4-methylphenyl group.

Pyrazole-carboxylic acids are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISVQGJFHYVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into:

  • 4-Methylbenzylhydrazine : For introducing the N1-substituent.
  • 3-(4-Methylphenyl)-2-cyanoacrylic acid ester : To form the pyrazole ring and C3-aryl group.
  • Hydrolysis : To convert the ester to the carboxylic acid.

Detailed Preparation Methods

Cyclocondensation of 4-Methylbenzylhydrazine with Ethyl 3-(4-Methylphenyl)-2-cyanoacrylate

This two-step process adapts methodologies from EP0053698B1 and WO2022056100A1:

Step 1: Formation of the Hydrazone Intermediate
4-Methylbenzylhydrazine reacts with ethyl 3-(4-methylphenyl)-2-cyanoacrylate in methanol at 25°C for 3 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated cyanoacrylate, forming a hydrazone intermediate.

Step 2: Cyclization to the Pyrazole Core
Heating the intermediate under reflux (method A) or treating with aqueous HCl (method B) induces cyclization. Acid catalysis facilitates dehydrative ring closure, yielding ethyl 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylate.

Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed using NaOH in ethanol/water (1:1) at 80°C for 6 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Key Data:

Parameter Value/Condition Source Citation
Cyclization Temperature 70–100°C (reflux)
Hydrolysis Time 6 hours
Yield (Overall) 45–55% (estimated from analogs)

One-Pot Synthesis via In Situ Cyanoacrylate Formation

WO2014120397A1 describes generating cyanoacrylates in situ using carbonic acid. Adapting this:

  • In Situ Esterification : React 3-(4-methylphenyl)-2-cyanoacrylic acid with ethanol in the presence of CO₂ and H₂O to form the ethyl ester.
  • Cyclocondensation : Add 4-methylbenzylhydrazine directly to the reaction mixture and heat at 70°C for 4 hours.
  • Hydrolysis : Conduct simultaneous ester hydrolysis using excess aqueous HCl.

Advantages:

  • Eliminates isolation of intermediates.
  • Reduces solvent waste.

Challenges:

  • Requires precise pH control during CO₂ introduction.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol accelerates hydrazone formation but may lead to transesterification. Ethanol offers better stability for prolonged reactions.
  • Cyclization Catalysts : HCl or H₂SO₄ (0.5–1 M) improves cyclization rates by protonating the cyano group, enhancing electrophilicity.

Substituent Effects on Yield

  • Electron-Donating Groups : The 4-methyl groups on both aryl rings increase electron density at the reaction centers, facilitating nucleophilic attack but potentially slowing cyclization due to steric hindrance.
  • Purification : Recrystallization from ethanol at 50°C yields pure product (mp 154–156°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H5), 7.2–7.4 (m, 8H, aryl-H), 5.3 (s, 2H, CH₂Ph), 2.3 (s, 6H, CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Purity and Stability

  • HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).
  • Storage : Stable at 2–8°C under inert atmosphere for >12 months.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Complexity Scalability
Two-Step Cyclization 45–55 12 Moderate High
One-Pot Synthesis 40–50 8 Low Moderate

The two-step method offers better control over intermediate purity, while the one-pot approach suits high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: : The pyrazole ring can be reduced to form different derivatives.

  • Substitution: : The methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve nucleophiles like sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: : Carboxylic acids or their derivatives.

  • Reduction: : Reduced pyrazole derivatives.

  • Substitution: : Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its pyrazole ring and carboxylic acid group make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to biologically active molecules can make it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the production of materials, such as polymers or coatings, where its chemical properties are advantageous.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Crystallographic Data (if available) Reference
Target : 3-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid C₁₉H₁₈N₂O₂ 306.36 3-(4-MePh), 1-[(4-MePh)CH₂] N/A
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ 381.63 5-ClPh, 1-(2,4-diClPh), 4-Me Monoclinic, P2/c, Z=8, R factor=0.072
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₂H₉F₃N₂O₂ 270.21 1-(4-MePh), 5-CF₃ N/A
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid C₁₈H₁₆N₄O₄ 356.35 4-carboxyphenyl, dimethylhydrazone N/A
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 5-Me, 1-Ph Synthesized via cyclocondensation

Key Observations :

  • Substituent Effects : The target compound’s dual 4-methylphenyl groups enhance hydrophobicity compared to chloro- or trifluoromethyl-substituted analogs, which may influence bioavailability .
  • Crystallography: The dichlorophenyl analog (C₁₇H₁₁Cl₃N₂O₂) crystallizes in a monoclinic system with a high data-to-parameter ratio (14.3), indicating structural stability .

Biological Activity

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their roles as pharmacophores in various therapeutic areas, including anti-inflammatory and anticancer applications. This article delves into the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Effect Observed Reference
MDA-MB-231 (Breast)0.01Significant antiproliferative effect
HepG2 (Liver)0.39Induction of autophagy
NCI-H460 (Lung)0.16Inhibition of Aurora-A kinase
MCF-7 (Breast)8.55Significant inhibition

The compound has shown promising results against various cancer types, indicating its potential as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways has been documented, with specific attention to its interaction with cyclooxygenase enzymes.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and inflammation. The presence of the pyrazole ring is crucial for binding to target proteins, influencing cellular signaling pathways.

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly affected their cytotoxicity against cancer cell lines. The compound exhibited a notable IC50 value against MDA-MB-231 cells, suggesting strong antiproliferative activity .
  • In Vivo Evaluation : Another investigation focused on the in vivo antitumor efficacy of pyrazole derivatives, revealing that compounds similar to this compound could significantly reduce tumor size in murine models .

Q & A

Q. What are the established synthetic routes for 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors such as substituted hydrazines and β-ketoesters. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine derivatives, and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization of reaction parameters (e.g., temperature, catalysts) is critical for improving yields.

Q. Which analytical techniques are employed for structural characterization?

  • X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry. Software like SHELXL is widely used for refinement, particularly for handling high-resolution or twinned data .
  • Spectroscopic methods : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and regiochemistry. For instance, carbonyl (C=O) stretching in IR (~1700 cm⁻¹) and carboxylic proton signals in NMR (~δ 12-14 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyValue/DescriptionRelevance
Molecular weight~350.4 g/mol (estimated)Dosage calculations
SolubilityLow in water; soluble in DMSO, DMFSolvent selection for assays
LogP (partition coefficient)~3.2 (predicted)Membrane permeability studies
pKa~4.5 (carboxylic acid group)pH-dependent reactivity
These properties guide solvent selection, stability testing, and biological assay design .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Transition metal catalysts (e.g., Cu(II) triflate) in ionic liquids enhance reaction efficiency and reduce side products .
  • Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis reduce reaction time and improve atom economy .
  • Purification techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. What computational methods predict the compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
  • Molecular docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • QSAR models : Relate structural descriptors (e.g., substituent electronegativity) to observed biological activity .

Q. How does structural modification influence pharmacological activity?

Substitutions at the pyrazole ring or phenyl groups modulate activity:

  • Methyl groups : Enhance lipophilicity and metabolic stability .
  • Carboxylic acid moiety : Critical for hydrogen bonding with target proteins (e.g., kinase inhibitors) . Comparative studies with analogs (e.g., 3-(4-fluorophenyl) derivatives) reveal steric and electronic effects on target binding .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in methyl/phenyl groups : SHELXL’s restraints (e.g., SIMU, DELU) mitigate thermal motion artifacts .
  • Twinning : Use of TWIN commands in SHELXL resolves overlapping reflections in non-merohedral twins .
  • Validation tools : R-factor convergence (<0.05) and CheckCIF ensure data reliability .

Q. How should researchers resolve contradictions in analytical data?

  • Cross-validation : Pair X-ray data with NMR/IR to confirm functional group assignments .
  • Thermogravimetric analysis (TGA) : Differentiate between solvent inclusion and decomposition events in melting point discrepancies .
  • Statistical methods : Apply principal component analysis (PCA) to batch variability in spectroscopic data .

Methodological Notes

  • Data Gaps : Toxicological data for the specific compound is limited; general safety protocols (e.g., PPE, ventilation) should be followed .
  • Software Citations : SHELX programs are cited per academic standards .

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